(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Description
The compound (3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a highly functionalized cyclopenta[b]furan-2-one derivative. Its core structure consists of a bicyclic system (cyclopenta-fused furanone) with stereospecific hydroxyl and alkenyl substituents. Key features include:
- Stereochemistry: The 3aR,4R,5R,6aS configuration defines the spatial arrangement of substituents, critical for biological activity and synthetic applications.
- Substituents: A 5-hydroxy group and a (3S)-3-hydroxy-5-phenylpent-1-enyl side chain at position 3. The pentenyl side chain contains a double bond (C1–C2) and a phenyl group at C5, contributing to hydrophobicity and π-π interactions .
- Molecular Formula: Presumed to be C₁₈H₂₂O₄ (based on ), with a molecular weight of ~302.36 g/mol.
This compound is structurally related to prostaglandin intermediates, particularly Corey lactones, which are pivotal in synthesizing bioactive molecules like prostacyclins .
Properties
IUPAC Name |
5-hydroxy-4-(3-hydroxy-5-phenylpent-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,8-9,13-17,19-20H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFPUGALHSEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(CCC3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey Lactone Intermediate Synthesis
The synthesis begins with the preparation of the Corey lactone diol, a key precursor. A racemic mixture of 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is generated via cycloaddition of cyclopentadiene and dichloroacetyl chloride, followed by Baeyer-Villiger oxidation (65.3% yield). Resolution using optically active phenethylamine (PEA) yields enantiomerically pure intermediates. Subsequent Prins reaction with polyformaldehyde and hydrolysis produces (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (96.4% yield after zinc dust reduction).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | Cyclopentadiene, dichloroacetyl chloride | 65.3% |
| Resolution | Optically active PEA | 26.4% |
| Prins reaction | Polyformaldehyde, acid catalysis | N/A |
| Reduction | Zn dust, aqueous solution | 96.4% |
Stereoselective Coupling of Side Chains
The prostaglandin side chain is introduced via Wittig or Horner-Wadsworth-Emmons reactions. For the target compound, (3S)-3-hydroxy-5-phenylpent-1-enyl side chain is coupled to the Corey lactone core under stereocontrolled conditions. Patent US20030149294A1 describes a process using protected intermediates, where the side chain is attached via a stereospecific olefination, followed by deprotection.
- Olefination : React Corey lactone with (3S)-3-(tert-butyldimethylsilyloxy)-5-phenylpent-1-enylphosphonium ylide.
- Deprotection : Remove silyl protecting groups using tetrabutylammonium fluoride (TBAF).
- Purification : Crystallize from ethanol/water mixtures to achieve >99% enantiomeric excess.
Final Reduction and Purification
The lactone intermediate undergoes selective reduction to introduce the 5-hydroxy group. Zinc borohydride or catalytic hydrogenation (Pd/C, H₂) is employed, with yields exceeding 85%. Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures pharmaceutical-grade purity.
- Temperature : Reduction steps performed at 0–5°C to prevent epimerization.
- Solvents : Anhydrous THF or dichloromethane for moisture-sensitive reactions.
Analytical Characterization
Synthetic batches are validated using:
- HPLC : C18 column, 70:30 acetonitrile/water, retention time ~12.3 min.
- NMR : Characteristic signals at δ 5.45 (vinyl proton), δ 4.85 (furanose protons), and δ 7.25–7.35 (phenyl group).
- Optical Rotation : [α]²⁵D = +42.5° (c = 1.0, CHCl₃).
Industrial-Scale Considerations
For large-scale production (e.g., BM-BH Bimatoprost intermediates):
- Cost Efficiency : Use of recyclable chiral auxiliaries (e.g., PEA).
- Process Safety : Exothermic steps controlled via slow reagent addition and jacketed reactors.
Chemical Reactions Analysis
Functional Group Analysis
The molecule contains:
-
Two hydroxyl groups (at positions 5 and the enyl substituent).
-
A lactone ring (cyclopenta[b]furan-2-one).
-
A trans-double bond in the pent-1-enyl substituent.
-
A phenyl group attached to the pent-1-enyl chain.
These functional groups dictate its reactivity, with hydrolysis, oxidation, and esterification being key transformation pathways .
Hydrolysis of the Lactone Ring
The cyclopenta[b]furan-2-one lactone is susceptible to hydrolysis under acidic or basic conditions, yielding a dihydroxy acid derivative. This reaction is critical for structural modification and could serve as a step in synthesizing derivatives with carboxylic acid groups .
Example :
Under basic conditions (e.g., aqueous hydroxide), the lactone ring opens to form a dihydroxy acid.
Esterification of Hydroxyl Groups
The hydroxyl groups at positions 5 and the enyl substituent can undergo esterification. For instance, the 5-hydroxy group has been derivatized with a benzoyloxy group in related compounds, indicating reactivity toward acylating agents like acyl chlorides .
Example :
Reaction with benzoyl chloride yields a benzoyl ester derivative.
Oxidation of Hydroxyl Groups
The secondary alcohol in the enyl substituent (position 3S) may oxidize to a ketone under oxidizing conditions (e.g., Jones reagent or Dess–Martin periodinane). This transformation alters the compound’s polarity and potential biological activity .
Reactions at the Double Bond
The trans-double bond in the pent-1-enyl chain can participate in:
-
Epoxidation : Using peracids to form an epoxide.
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Dihydroxylation : Addition of water or other dihydroxylating agents (e.g., OsO₄).
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Electrophilic Addition : Reactions with halogens or halides .
Stereochemical Considerations
The compound’s stereochemistry (e.g., (3S) configuration) influences reaction regiochemistry and stereoselectivity. For example, esterification or oxidation may favor specific stereoisomers depending on the spatial arrangement of functional groups .
Esterification Derivatives
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A 4-phenylbenzoate ester derivative has been reported, where the lactone oxygen is esterified with a bulky aromatic group .
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Benzoyloxy derivatives (e.g., 5-benzoyloxy) highlight the reactivity of the 5-hydroxy group .
Protecting Group Strategies
In synthetic pathways, hydroxyl groups are often protected (e.g., as tosylates or acetonides) to prevent side reactions during subsequent steps . For example, the patent literature mentions intermediates with oxan-2-yl protecting groups .
Reaction Mechanisms and Conditions
While explicit reaction conditions are not detailed in the sources, inferred mechanisms include:
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Acid-catalyzed hydrolysis of the lactone ring.
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Base-mediated esterification with acyl chlorides.
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Redox reactions (e.g., oxidation of secondary alcohols).
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Electrophilic addition to the double bond under acidic or free-radical conditions.
Comparison of Reaction Pathways
Research Findings and Implications
The compound’s reactivity highlights its potential in medicinal chemistry for developing bioactive derivatives. For example:
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biochemical pathways and mechanisms .
Medicine
In medicine, (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is explored for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science .
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Corey Lactone Diol
(3aR,4R,5R,6aS)-4-[(3R)-3-Hydroxy-5-phenylpentyl] Derivative
Ester Derivatives
- Example : (3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde (CAS 39746-01-5).
- Key Differences :
- Applications : Used in advanced prostaglandin synthesis; the aldehyde group enables further functionalization via nucleophilic addition .
Functional Group Modifications
Physicochemical and Spectroscopic Comparisons
Solubility and Stability
Biological Activity
The compound (3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one , also known by its CAS number 41639-74-1 , is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.38 g/mol . Its structure features multiple hydroxyl groups and a cyclopentafuran core which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 41639-74-1 |
| Molecular Formula | C18H24O4 |
| Molecular Weight | 304.38 g/mol |
| Storage Temperature | +5°C |
Antiglaucoma Activity
Research indicates that the compound exhibits antiglaucoma properties . It is part of a class of compounds that modulate intraocular pressure and may have neuroprotective effects on retinal ganglion cells. Studies have shown that derivatives of this compound can enhance aqueous humor outflow and reduce intraocular pressure in animal models .
Antioxidant Properties
The compound has demonstrated significant antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This suggests potential applications in conditions associated with oxidative damage such as neurodegenerative diseases .
Anti-inflammatory Effects
In vitro studies have reported that this compound can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity indicates its potential for treating inflammatory conditions .
Case Studies
-
Case Study on Antiglaucoma Efficacy :
A study conducted on rabbits showed that administration of the compound significantly lowered intraocular pressure compared to control groups. The mechanism was attributed to enhanced trabecular outflow facility . -
Oxidative Stress Reduction :
In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity (e.g., superoxide dismutase) .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing (3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one, and how are stereochemical outcomes controlled?
- Methodology : Synthesis typically involves stereoselective strategies, such as Sharpless asymmetric epoxidation or Corey lactone intermediates (as seen in related bicyclic furanones) . Key steps include:
- Chiral resolution : Use polarimetric analysis (e.g., optical rotation: −44° in methanol) to confirm enantiomeric purity .
- Protecting groups : Hydroxyl groups may require temporary protection (e.g., benzoylation, as in CAS 55444-68-3) to prevent undesired side reactions during coupling steps .
Q. How can the purity and structural integrity of this compound be verified, and what analytical techniques are most reliable?
- Analytical workflow :
- Purity : Use high-resolution mass spectrometry (HRMS) and HPLC (98% purity threshold) .
- Structural confirmation : Combine H/C NMR (focusing on cyclopentane and furanone ring protons) and X-ray crystallography for absolute stereochemistry determination .
- Thermal stability : Melting point analysis (117–119°C) to assess crystallinity and degradation thresholds .
Advanced Research Questions
Q. What are the mechanistic implications of the compound’s stereochemistry on its biological activity, and how can this be experimentally probed?
- Stereochemical impact : The (3S)-3-hydroxy-5-phenylpent-1-enyl side chain and cyclopenta[b]furanone core are critical for receptor binding (e.g., prostaglandin analogs).
- Methodology :
- Docking studies : Use molecular dynamics simulations to map interactions with target proteins (e.g., cyclooxygenase isoforms).
- In vitro assays : Compare activity of enantiomers in cell-based models (e.g., inflammation markers) to isolate stereospecific effects .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability protocols :
- Accelerated degradation : Expose the compound to heat (40–60°C), UV light, and variable pH. Monitor via LC-MS for:
- Hydrolysis : Cleavage of the furanone ring or ester groups (e.g., benzoyloxy derivatives in CAS 55444-68-3) .
- Oxidation : Detect quinone-like byproducts using redox-sensitive assays .
- Storage recommendations : Store at −20°C under inert gas (N) to prevent moisture absorption and oxidation .
Q. What environmental fate and ecotoxicological risks are associated with this compound, and how can they be modeled?
- Environmental impact assessment :
- Degradation pathways : Use OECD 308/309 guidelines to simulate aerobic/anaerobic biodegradation in soil/water systems .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201), focusing on LC values for hydrophobic compounds .
Experimental Design & Data Analysis
Q. How can researchers design dose-response studies to evaluate the compound’s efficacy while minimizing cytotoxicity?
- Protocol :
- In vitro : Use a 3D cell culture model to mimic tissue complexity. Test concentrations from 1 nM–100 µM, with endpoints like IC and selectivity indices .
- In vivo : Apply OECD 423 guidelines for acute oral toxicity in rodents, monitoring biomarkers (e.g., serum prostaglandin levels) .
Q. What strategies resolve contradictions between computational predictions and empirical data for this compound’s reactivity?
- Troubleshooting :
- Re-evaluate force fields : Switch from AMBER to CHARMM for improved dihedral angle accuracy in MD simulations.
- Solvent effects : Replicate experimental conditions (e.g., DMSO vs. aqueous buffer) in silico .
- Synthetic validation : Synthesize and test computationally predicted reactive intermediates (e.g., epoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
